N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide
Description
Properties
Molecular Formula |
C15H13F3N2O |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C15H13F3N2O/c16-12-9-14(18)13(17)7-10(12)8-15(21)20-6-4-11-3-1-2-5-19-11/h1-3,5,7,9H,4,6,8H2,(H,20,21) |
InChI Key |
WSCIJHFGASPADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CC2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Stepwise Preparation Methods
Synthesis of 2-(2,4,5-Trifluorophenyl)acetic Acid
The carboxylic acid component is synthesized through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A representative protocol involves:
- Friedel-Crafts Acylation : Treatment of 1,2,4-trifluorobenzene with chloroacetyl chloride in the presence of AlCl₃ yields 2-chloro-1-(2,4,5-trifluorophenyl)ethanone.
- Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH, reflux) converts the ketone to 2-(2,4,5-trifluorophenyl)acetic acid.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂ | 0°C → rt | 68–72% |
| Hydrolysis | NaOH, EtOH/H₂O | Reflux | 85–90% |
Synthesis of 2-(Pyridin-2-yl)ethylamine
Two primary routes dominate:
- Reductive Amination : Pyridine-2-carboxaldehyde is condensed with ethanolamine followed by NaBH₄ reduction.
- Cross-Coupling : Suzuki-Miyaura coupling of 2-bromopyridine with vinylboronic esters, followed by hydrogenation (H₂, Pd/C).
Comparative Efficiency :
| Method | Catalyst | Yield | Purity |
|---|---|---|---|
| Reductive Amination | NaBH₄ | 60% | 95% |
| Suzuki Coupling | PdCl₂(dppf) | 78% | 98% |
The Suzuki route offers superior regioselectivity, particularly for scale-up.
Acetamide Formation
Coupling of the acid and amine is achieved via:
- EDCI/HOBt-Mediated Activation : 2-(2,4,5-Trifluorophenyl)acetic acid (1 eq), EDCI (1.5 eq), HOBt (1 eq), and DIPEA (3 eq) in DCM, followed by addition of 2-(pyridin-2-yl)ethylamine (1.2 eq).
- Mixed Anhydride Method : Reaction with ClCO₂iPr in THF, yielding the anhydride intermediate before amine addition.
Optimized Conditions :
| Parameter | EDCI/HOBt | Mixed Anhydride |
|---|---|---|
| Temp (°C) | 0 → 25 | -20 → 0 |
| Time (h) | 12 | 4 |
| Yield (%) | 82 | 75 |
EDCI/HOBt is preferred for reproducibility, though the mixed anhydride method minimizes racemization.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methodologies
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with biological receptors, while the trifluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide with key analogs from the literature, focusing on structural features, biological activity, and physicochemical properties.
Key Structural and Functional Differences
Substituent Effects on Bioactivity The trifluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to chlorinated analogs (e.g., Compound 533) due to fluorine’s electronegativity and smaller atomic radius .
Binding Affinity and Selectivity Chlorinated phenoxy groups (Compound 533) exhibit moderate auxin receptor binding, while fluorinated analogs (target compound) are hypothesized to show higher selectivity due to stronger dipole interactions . The benzothiazine core in ’s compound demonstrates broad-spectrum antimicrobial activity, suggesting that aromatic heterocycles paired with acetamide groups enhance target engagement .
Synthetic Accessibility The target compound’s synthesis likely involves coupling 2,4,5-trifluorophenylacetic acid with 2-(pyridin-2-yl)ethylamine, analogous to methods for Compound 533 (chlorophenoxyacetic acid + methylpyridinylamine) . Pyrimidine- and triazole-linked analogs ( and WH7) require multistep routes involving sulfanyl or nucleophilic substitution, increasing synthetic complexity .
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorinated phenyl groups enhance oxidative stability and bioavailability compared to chlorinated counterparts, as seen in DAS534 (a fluorinated pyridine herbicide) .
- Side Chain Flexibility : Ethyl-linked pyridine (target compound) may improve tissue penetration over rigid analogs, critical for in vivo efficacy .
- Unresolved Questions : Direct bioactivity data for the target compound are lacking. Future studies should prioritize auxin receptor binding assays and comparative pharmacokinetic profiling against WH7 and Compound 533.
Q & A
Q. Key Parameters :
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., pyridine ring protons at δ 8.2–8.6 ppm, fluorophenyl signals at δ 6.8–7.3 ppm) .
- ¹⁹F NMR resolves trifluorophenyl environments (distinct shifts for 2-, 4-, and 5-F substituents) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 335.12) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
Basic: How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media. Precipitation indicates poor aqueous solubility .
- Stability Studies :
- Thermal Stability : TGA/DSC analysis up to 200°C to detect decomposition .
- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
Advanced: How can multi-step synthesis be optimized to improve overall yield?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to screen parameters (e.g., solvent, temperature, catalyst ratio). For example, a 2³ factorial design can identify interactions between solvent polarity, temperature, and reagent stoichiometry .
- In Situ Monitoring : TLC or inline FTIR tracks intermediate formation, reducing side products .
- Computational Prediction : Tools like ICReDD’s reaction path search methods optimize conditions (e.g., solvent selection via COSMO-RS simulations) .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., pyridine vs. fluorophenyl ring orientations) .
- 2D NMR Techniques :
- HSQC correlates ¹H-¹³C signals for substituent mapping.
- NOESY identifies spatial proximity between pyridin-2-yl and fluorophenyl groups .
- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 09) with experimental data to validate structures .
Advanced: What computational approaches predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on pyridine and fluorophenyl pharmacophores .
- MD Simulations : GROMACS assesses binding stability (e.g., hydrogen bonding between acetamide and active-site residues) .
- QSAR Modeling : Correlate substituent electronegativity (F, Cl) with bioactivity using Hammett constants .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications :
- Replace pyridin-2-yl with pyrimidine or imidazole to alter π-π stacking .
- Vary fluorophenyl substitution patterns (e.g., 2,4-diF vs. 2,3,4-triF) to probe steric effects .
- Functional Group Additions : Introduce sulfonamide or cyano groups to enhance solubility or target affinity .
- Biological Screening : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .
Advanced: How to apply statistical design of experiments (DoE) for optimizing reaction parameters?
Methodological Answer:
- Central Composite Design : Optimize amide coupling by varying:
- Catalyst concentration (0.8–1.2 eq EDCI).
- Reaction time (4–12 hours).
- Temperature (20–40°C).
- Response Surface Methodology (RSM) : Model interactions between variables to predict maximum yield .
- Taguchi Method : Robust screening for solvent selection (e.g., DCM vs. THF) with minimal experimental runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
